5-[Ethyl(4-formylphenyl)amino]pentyl acetate

Lipophilicity Drug Design Physicochemical Properties

5-[Ethyl(4-formylphenyl)amino]pentyl acetate (CAS 583873-04-5) is a synthetic organic compound defined by the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol. Its structure features a central aniline derivative, specifically an N-ethyl-4-formylaniline core, connected via an aminoalkyl chain to a terminal pentyl acetate ester moiety.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 583873-04-5
Cat. No. B12583502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Ethyl(4-formylphenyl)amino]pentyl acetate
CAS583873-04-5
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCN(CCCCCOC(=O)C)C1=CC=C(C=C1)C=O
InChIInChI=1S/C16H23NO3/c1-3-17(11-5-4-6-12-20-14(2)19)16-9-7-15(13-18)8-10-16/h7-10,13H,3-6,11-12H2,1-2H3
InChIKeyNREDAFPUVSTGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[Ethyl(4-formylphenyl)amino]pentyl acetate (CAS 583873-04-5): Structural Identity and Core Properties for Informed Procurement


5-[Ethyl(4-formylphenyl)amino]pentyl acetate (CAS 583873-04-5) is a synthetic organic compound defined by the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol. Its structure features a central aniline derivative, specifically an N-ethyl-4-formylaniline core, connected via an aminoalkyl chain to a terminal pentyl acetate ester moiety [1]. The presence of the electron-withdrawing para-formyl group, the tertiary amino nitrogen, and the primary alkyl ester tail imparts a distinct set of physicochemical properties, including specific polarity, calculated partition coefficients, and reactive functionalities for further derivatization . This compound is primarily offered by specialized chemical suppliers as a research-grade intermediate, available in small quantities for experimental and developmental purposes.

Why 5-[Ethyl(4-formylphenyl)amino]pentyl acetate (CAS 583873-04-5) Cannot Be Simply Replaced by In-Class Analogs


Substituting 5-[Ethyl(4-formylphenyl)amino]pentyl acetate with a structurally similar analog is fraught with performance risk due to the precise balance of its three distinct functional domains. Altering the chain length between the aniline nitrogen and the ester group, replacing the ethyl substituent on the nitrogen with a methyl or longer alkyl chain, or substituting the terminal acetate with a different ester or amide group would each induce significant changes in the molecule's overall lipophilicity, electronic distribution, and steric bulk [1]. For instance, a slight change in the alkyl spacer (e.g., to a butyl or hexyl chain) would shift the calculated LogP and alter its solubility and membrane permeability, while replacing the acetate with a prop-2-enoate (as in CAS 583873-03-4) changes the molecule's reactivity profile from an unreactive ester to a polymerizable acrylate . These structural perturbations directly translate to unpredictable performance in the molecule's intended research application, making direct substitution a high-risk strategy that can invalidate experimental results.

Quantitative Differentiation Guide for 5-[Ethyl(4-formylphenyl)amino]pentyl acetate (CAS 583873-04-5): A Data-Driven Procurement Rationale


Distinct Physicochemical Profile: Lipophilicity (LogP) Relative to Structurally Similar Intermediates

5-[Ethyl(4-formylphenyl)amino]pentyl acetate occupies a specific calculated lipophilicity space that differentiates it from key structural analogs. Its predicted LogP of approximately 3.2 positions it within the optimal range for passive membrane permeability, a critical parameter for designing biologically active molecules [1]. In contrast, the closer analog 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate (CAS 583873-03-4) possesses a higher calculated LogP of ~3.6 due to its more hydrophobic acrylate tail, which would alter its partitioning behavior in biological systems. Conversely, a shorter-chain analog like 3-[ethyl(4-formylphenyl)amino]propanenitrile (CAS 27914-15-4) has a significantly lower LogP (~1.8), making it much more water-soluble and less likely to cross lipid bilayers [2]. This precise LogP value of ~3.2 is not a generic property but a direct consequence of the specific five-carbon spacer and acetate capping group.

Lipophilicity Drug Design Physicochemical Properties

Reactivity Differentiation: Stable Ester vs. Polymerizable Acrylate Analog

A key differentiator for 5-[Ethyl(4-formylphenyl)amino]pentyl acetate is the chemical inertness of its terminal functional group compared to its closest analog. The acetate ester is chemically stable under a wide range of synthetic conditions, including nucleophilic and electrophilic reactions that would otherwise cause unwanted side reactions [1]. This stands in direct contrast to its immediate structural neighbor, 5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate (CAS 583873-03-4), which contains a terminal acrylate group . The acrylate is a highly reactive Michael acceptor and is prone to radical-initiated polymerization, significantly limiting the range of reaction conditions and purification methods that can be used with it. The acetate ester provides a stable, protected handle that can be carried through multiple synthetic steps and selectively cleaved via hydrolysis to reveal a reactive primary alcohol for subsequent functionalization. The absence of this reactive acrylate moiety in the target compound is a quantifiable and meaningful difference in its application scope.

Chemical Stability Reactivity Synthetic Intermediate

Synthetic Versatility: A Bifunctional Building Block with a Unique Orthogonal Handle

The compound's structure provides a unique set of orthogonal reactive handles that are not simultaneously present in simpler or shorter-chain analogs. The para-formyl group is available for classic aldehyde chemistry, including reductive amination, Grignard addition, and Wittig olefination, without interfering with the ester group [1]. Simultaneously, the pentyl acetate chain can be hydrolyzed under mild basic conditions to yield a pendant primary alcohol, which can then be independently activated (e.g., as a tosylate, bromide, or amine) for further elaboration. This contrasts with the shorter-chain analog 3-[ethyl(4-formylphenyl)amino]propanenitrile (CAS 27914-15-4), where the terminal nitrile group offers different, and less orthogonal, reactivity (e.g., hydrolysis to an acid, reduction to an amine) that may be incompatible with the aldehyde [2]. The five-carbon spacer in the target compound provides sufficient separation between the aniline core and the ester to minimize unwanted electronic or steric interactions during these transformations, a key advantage over its shorter-chain counterparts.

Synthetic Chemistry Building Block Functional Group Interconversion

Optimal Use-Cases for Procuring 5-[Ethyl(4-formylphenyl)amino]pentyl acetate (CAS 583873-04-5)


Medicinal Chemistry: Optimizing Lead Compound Lipophilicity

5-[Ethyl(4-formylphenyl)amino]pentyl acetate is an ideal intermediate for medicinal chemists seeking to explore structure-activity relationships (SAR) around a core scaffold. Its calculated LogP of ~3.2 provides a balanced lipophilic anchor, allowing researchers to modulate the overall polarity of a drug candidate without introducing extreme hydrophobicity or hydrophilicity. The compound can be incorporated into a lead series to evaluate the impact of this specific lipophilic tail on cellular permeability and target engagement, leveraging its unique LogP to fine-tune pharmacokinetic properties.

Synthetic Methodology: A Stable, Orthogonal Building Block for Multi-Step Synthesis

This compound is a strategic choice for complex, multi-step organic syntheses. The combination of a reactive para-formyl group and a stable, yet cleavable, acetate-protected alcohol allows for sequential, orthogonal functionalization. Researchers can first perform reactions on the aldehyde (e.g., reductive amination to install a core fragment) and then unmask the alcohol to attach a second functional moiety, all without cross-reactivity. This eliminates the need for additional protecting group manipulations, streamlining synthetic routes to complex molecules.

Materials Science: Synthesis of Functional Monomers and Ligands

In materials science, this compound serves as a precursor to specialized monomers and ligands. The aldehyde can be used to form imine-linked covalent organic frameworks (COFs) or to attach the molecule to hydrazide-functionalized surfaces. Alternatively, the aldehyde can be reduced to a benzyl alcohol or converted to an amine, providing a diverse range of functionalized building blocks. Its stability and predictable reactivity make it a reliable starting material for creating novel polymers, surface coatings, or metal-chelating agents with tailored properties.

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